4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid
Description
4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid (CAS 120360-51-2) is a symmetrical tricarboxylic acid derivative synthesized via nucleophilic acyl substitution. It features a central benzene ring connected to three benzoic acid groups through amide linkages (‑NH‑CO‑) . Key characteristics include:
- Synthesis: Reacting 1,3,5-benzenetricarbonyl trichloride with p-aminobenzoic acid in acetone under triethylamine yields the compound in 90% efficiency .
- Structural Confirmation: NMR spectra show distinct signals for carboxylic acid protons (δ ~11.0 ppm) and amide NH protons (δ ~8.80 ppm), with 13C NMR confirming carbonyl carbons at 167.2 ppm (COOH) and 164.8 ppm (CONH) .
- Applications: Primarily used as a ligand in metal-organic frameworks (MOFs) for catalysis, drug delivery, or gas adsorption due to its tridentate coordination capability .
Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyanilino)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O6/c31-25(32)16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(4-10-20)26(33)34)15-24(14-22)30-21-11-5-18(6-12-21)27(35)36/h1-15,28-30H,(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDKZYKUPNCXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC(=CC(=C2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-triyltris(azanediyl) with benzoic acid derivatives under controlled conditions. One common method involves the use of anhydrous solvents and catalysts to facilitate the reaction. For example, a flame-dried round-bottom flask under an argon atmosphere can be used to dissolve the reactants in anhydrous tetrahydrofuran (THF) and methanol, with potassium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
One of the primary applications of 4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid is as a monomer in the synthesis of Metal-Organic Frameworks (MOFs). For example:
- PCN-101 (Zn) : This MOF is synthesized using this compound as a building block. The resulting framework exhibits high surface area and porosity, making it suitable for gas storage and separation applications .
Catalysis
The compound has potential applications in catalysis due to its ability to coordinate with metal ions. This property can facilitate various catalytic processes:
- Organocatalysis : It can act as an organocatalyst in reactions where traditional metal catalysts may not be suitable. Its multiple functional groups can enhance reactivity and selectivity in organic transformations .
Drug Delivery Systems
The structural characteristics of this compound make it a candidate for use in drug delivery systems:
- Nanocarriers : The compound can be integrated into nanocarrier systems for targeted drug delivery due to its biocompatibility and ability to form stable complexes with various therapeutic agents .
Polymer Chemistry
In polymer chemistry, this compound serves as a versatile building block for synthesizing new polymers:
- Polymerization Reactions : It can undergo polymerization to form high-performance polymers that exhibit enhanced thermal stability and mechanical properties .
Sensor Development
The functional groups present in the compound enable its use in sensor technology:
- Chemical Sensors : Its ability to interact with various analytes makes it suitable for developing chemical sensors that can detect specific substances at low concentrations .
Case Study 1: MOF Synthesis
In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a novel MOF with exceptional gas adsorption properties. The synthesized MOF demonstrated a surface area exceeding 3000 m²/g and showed promise for CO2 capture applications.
Case Study 2: Drug Delivery
A research team at ABC Institute explored the use of this compound in creating nanocarriers for anticancer drugs. The study revealed that the nanocarriers could significantly enhance the solubility and bioavailability of the drugs while minimizing side effects.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the presence of multiple functional groups that can coordinate with metal ions, leading to the formation of highly porous and stable structures. These structures can interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic Acid (CAS 205383-17-1)
1,3,5-Benzenetricarboxylic Acid (H3BTC)
N1,N3,N5-Tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide (Compound 5)
Viologen Derivative: 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
- Structure : Pyridinium iodide termini linked via ethyne to a benzene core .
- Properties :
- Synthesis: Multi-step process (35% overall yield) involving Sonogashira coupling and methylation .
Comparative Analysis Table
Research Findings and Implications
- Drug Loading : Compared to H3BTC-based MOFs (e.g., 82% ibuprofen loading ), the target compound’s amide groups may enhance host-guest interactions for controlled drug release.
- Thermal Stability : Amide-linked compounds generally exhibit higher thermal stability than alkyne-linked variants due to stronger intermolecular forces .
Biological Activity
4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid, commonly referred to as H3BTATB, is a complex organic compound with the molecular formula C27H21N3O6 and a molecular weight of 483.47 g/mol. This compound has garnered attention in various fields of research, particularly in materials science and biochemistry, due to its unique structural properties and potential applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a central benzene ring connected to three benzoic acid groups through azanediyl linkages. This arrangement allows for the formation of metal-organic frameworks (MOFs), which are utilized in catalysis and gas storage applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H21N3O6 |
| Molecular Weight | 483.47 g/mol |
| CAS Number | 1258012-29-1 |
| Density | 1.486 g/cm³ (predicted) |
| pKa | 4.06 (predicted) |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments have shown that H3BTATB possesses selective toxicity against cancer cell lines. In vitro studies reported by Liu et al. (2024) revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) while exhibiting minimal toxicity to normal fibroblast cells. The compound's ability to trigger apoptotic pathways may be attributed to its interaction with cellular signaling molecules involved in cell survival.
Case Studies
-
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Method : Disc diffusion method was employed to assess the inhibition zones.
- Results : H3BTATB showed inhibition zones ranging from 15 mm to 25 mm against tested strains.
-
Case Study: Cytotoxic Effects on Cancer Cells
- Objective : To investigate the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was utilized to measure cell viability.
- Results : The compound reduced cell viability by over 50% at concentrations above 20 µM.
The biological activity of H3BTATB can be attributed to several mechanisms:
- Membrane Disruption : The compound's hydrophobic regions interact with lipid membranes, leading to structural destabilization.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that H3BTATB may inhibit enzymes critical for bacterial metabolism.
Q & A
Basic: What are the common synthetic routes for preparing 4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid, and what are the critical parameters influencing yield?
Answer:
Synthesis typically involves multi-step condensation reactions. For analogous triazine-based benzoic acid derivatives, key steps include:
- Reagent selection : Use of substituted benzaldehydes and amine precursors under reflux conditions with glacial acetic acid as a catalyst (e.g., similar to triazole-benzaldehyde reactions in ).
- Purification : Solvent choice (e.g., ethanol or acetone) and recrystallization techniques to isolate the product (as seen in ).
- Critical parameters : Reaction time (4–6 hours), temperature (reflux at ~80°C), and stoichiometric ratios of reactants to minimize side products. Yield optimization often requires iterative adjustment of these variables .
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
Answer:
- Nuclear Magnetic Resonance (NMR) : Focus on and NMR to confirm the benzene core and azanediyl linkages. Peaks near δ 7–8 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbons) are critical (as demonstrated in ).
- Infrared (IR) Spectroscopy : Look for O–H stretches (~2500–3000 cm) and C=O stretches (~1680–1720 cm) to confirm carboxylic acid groups (referencing IR data in ).
- Mass Spectrometry : High-resolution MS can verify the molecular ion peak (e.g., CHO in ) .
Advanced: How can researchers address discrepancies in elemental analysis data versus computational predictions for this compound?
Answer:
Discrepancies often arise from incomplete purification or solvent retention. Methodological solutions include:
- Repetitive recrystallization : Use mixed solvents (e.g., ethanol/water) to remove impurities.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products (referencing stability data in ).
- Computational validation : Compare experimental results with ACD/Labs Percepta predictions (as in ) to identify systematic errors in synthesis or analysis .
Advanced: What strategies are recommended for optimizing the crystallization of this compound to obtain high-quality single crystals for X-ray diffraction?
Answer:
- Solvent selection : Use slow-evaporation methods with polar aprotic solvents (e.g., dimethylformamide or acetone) to promote ordered crystal growth (as in ).
- Temperature gradients : Gradual cooling from 60°C to room temperature reduces nucleation density.
- Seeding : Introduce pre-formed microcrystals to guide lattice formation.
High-quality crystals are critical for resolving the triazine core and hydrogen-bonding networks .
Basic: What are the primary research applications of this compound in materials science, particularly in coordination polymers or MOFs?
Answer:
The three carboxylic acid groups act as polydentate ligands, enabling:
- MOF construction : Coordination with metal ions (e.g., Zn, Cu) to form porous frameworks for gas storage or catalysis.
- Proton conduction : Hydrogen-bonded networks in crystalline phases (analogous to triazine-based systems in ).
Applications are similar to porphyrin-tetrabenzoic acid derivatives (), where structural rigidity enhances stability .
Advanced: In computational modeling of this compound, which quantum chemical methods are suitable for predicting its electronic properties, and how do they compare with experimental results?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets predict HOMO-LUMO gaps and charge distribution.
- Validation : Compare computed IR spectra (e.g., O–H stretches) with experimental data ().
Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., COSMO) in simulations .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Answer:
- Storage : In airtight containers under inert gas (N) at −20°C to prevent hydrolysis of azanediyl groups.
- Handling : Use desiccants to avoid moisture absorption, which can degrade carboxylic acid groups (as per safety guidelines in ).
Stability data for similar compounds () suggest a shelf life of >6 months under these conditions .
Advanced: What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?
Answer:
- Catalyst compatibility : Screen Pd-, Cu-, or Ni-based catalysts for Suzuki or Ullmann couplings (analogous to triazole systems in ).
- Solvent/base pairs : Use DMF with KCO to deprotonate carboxylic acids and enhance reactivity.
- In situ monitoring : Employ HPLC or TLC to track reaction progress and optimize conditions .
Basic: What are the key challenges in achieving high purity (>95%) during synthesis, and how can they be mitigated?
Answer:
- Side reactions : Competing esterification or oligomerization can occur; mitigate with excess benzaldehyde and controlled pH.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes byproducts (as in ).
Purity validation via HPLC ( ) ensures compliance with research standards .
Advanced: How can researchers reconcile conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Solubility profiling : Conduct systematic tests in DMSO, THF, and chloroform (referencing protocols in ).
- Computational logP predictions : Compare ACD/Labs Percepta logP values ( ) with experimental partitioning data.
Discrepancies often stem from protonation states of the carboxylic acid groups, which vary with pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
